Methacrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomaterials and Drug Delivery

- Tissue Engineering: Methacrylamide can be used to create hydrogels, which are three-dimensional scaffolds that mimic the extracellular matrix. These hydrogels can be used to culture cells and promote tissue regeneration [].

- Drug Delivery Systems: Methacrylamide can be incorporated into polymer nanoparticles for targeted drug delivery. These nanoparticles can be designed to release drugs in specific areas of the body, improving treatment efficacy and reducing side effects [].

Polymer Chemistry and Materials Science

- Polymer Synthesis: Methacrylamide is a valuable building block for the synthesis of various polymers with tailored properties. These polymers find applications in diverse areas, including coatings, adhesives, and hydrogels [].

- Biocompatible Materials: Due to its biocompatibility and chemical versatility, methacrylamide can be used to develop biocompatible materials for various biomedical applications, such as implants and sensors [].

Surface Modification and Bioconjugation

- Surface Functionalization: Methacrylamide can be used to modify surfaces with various functionalities, allowing for the attachment of specific molecules such as proteins or antibodies. This technique is useful for developing biosensors and diagnostic tools [].

- Bioconjugation: Methacrylamide can be conjugated to biomolecules, such as peptides or proteins, to improve their stability, targeting, and delivery properties [].

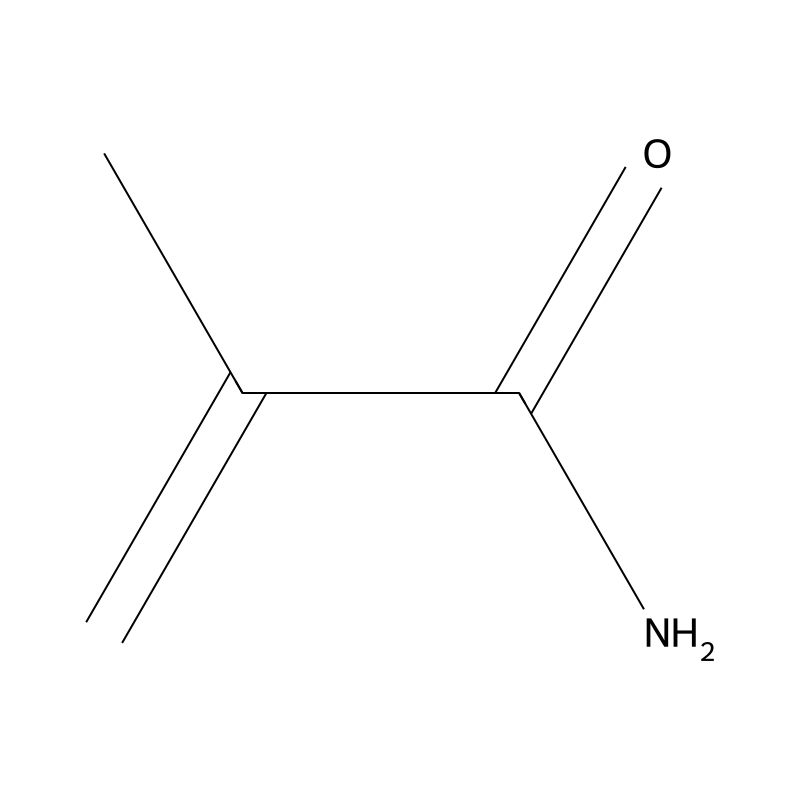

Methacrylamide is an organic compound with the chemical formula CH₂=C(CH₃)C(O)NH₂. It appears as a colorless or white solid and is classified as an amide of methacrylic acid. Methacrylamide serves as a vital monomer in the production of various polymers and copolymers, particularly in the synthesis of hydrogels and other materials used in diverse applications, including pharmaceuticals and biotechnology .

- Polymerization: Methacrylamide can be polymerized through various methods, including free-radical polymerization and anionic polymerization. This leads to the formation of poly(methacrylamide), which has applications in water treatment and as a thickening agent .

- Reactivity with Biological Nucleophiles: Methacrylamide exhibits lower reactivity compared to acrylamides due to the electron-donating effect of the methyl group, which reduces its electrophilicity. This characteristic influences its interactions with biological systems, leading to less cytotoxicity compared to its acrylamide counterparts .

The synthesis of methacrylamide can be achieved through various methods, including:

- Reaction of Acetone Cyanohydrin with Concentrated Sulfuric Acid: This method involves a two-step process where acetone cyanohydrin reacts with sulfuric acid to form intermediates that are subsequently converted into methacrylamide upon heating .

- Hydrolysis of Methacrylonitrile: Methacrylonitrile can also be hydrolyzed under acidic or basic conditions to yield methacrylamide .

- Alternative Synthetic Routes: Other methods may involve different reactants or catalysts but generally follow similar principles of nucleophilic addition or substitution reactions.

Uniqueness of Methacrylamide:

- Compared to acrylamide, methacrylamide's lower reactivity makes it less toxic and more suitable for biological applications where safety is paramount.

- Its ability to form hydrogels distinguishes it from other methacrylates like methyl methacrylate, which is primarily used for rigid plastics.

Research indicates that methacrylamide interacts differently with biological systems compared to acrylamides. While acrylamides exhibit high reactivity towards biological nucleophiles like glutathione, methacrylamide shows significantly lower reactivity, which correlates with its reduced toxicity profile. This difference can be attributed to the steric hindrance introduced by the methyl group attached to the carbon atom adjacent to the amide group .

Physical Description

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 776 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 769 of 776 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (86.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (18.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H371 (23.67%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373 (23.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

2-Propenamide, 2-methyl-: ACTIVE

Dates

Effect of Surface Moisture on Bur-cut Dentin on Bonding of HEMA-free and HEMA-containing Universal Adhesives with or without Methacrylamide Monomer

Nooruldeen Ali Saeed, Antonin Tichy, Yusuke Kuno, Keiichi Hosaka, Junji Tagami, Masatoshi NakajimaPMID: 34269543 DOI: 10.3290/j.jad.b1650121

Abstract

The effect of surface moisture on bur-cut dentin on the microtensile bond strength (μTBS) of universal adhesives with various contents of 2-hydroxyethyl methacrylate (HEMA) and methacrylamide monomers was evaluated.Flat mid-coronal dentin surfaces of human molars were exposed, and a standardized smear layer was prepared using a fine-grit diamond bur. The surfaces were either left wet or air dried for 10 s before bonding with Clearfil Universal Bond Quick (UBQ), experimental UBQ without an amide monomer (UBQexp), Scotchbond Universal (SBU), Prime&Bond Universal (PBU), or BeautiBond Universal (BBU). The specimens were built up with resin composite, sectioned into sticks and subjected to the μTBS test after 24 h or 10,000 thermal cycles. The μTBS data were analyzed using three-way ANOVA followed by pairwise comparisons with Bonferroni's correction (α = 0.05).

The level of dentin moisture did not significantly affect μTBS of UBQ and BBU (p > 0.05). HEMA-containing UBQ, UBQexp, and SBU exhibited higher μTBS to dry dentin, while HEMA-free PBU and BBU showed higher μTBS to wet dentin. Thermocycling significantly decreased the μTBS of UBQexp (p < 0.01) and BBU (p < 0.001) irrespective of dentin moisture level, while SBU was significantly affected only on dry dentin (p < 0.001). Thermocycling had no significant effect on UBQ and PBU containing methacrylamide monomers (p > 0.05).

Dry surfaces enabled obtaining optimal bonding for HEMA-containing adhesives to bur-cut dentin, while wet surfaces enabled optimal bonding for HEMA-free adhesives. Methacrylamide monomers could contribute to the improvement of the initial and long-term bonding performance of universal adhesives to bur-cut dentin.

Three-dimensional bioprinting of a full-thickness functional skin model using acellular dermal matrix and gelatin methacrylamide bioink

Ronghua Jin, Yuecheng Cui, Haojiao Chen, Zhenzhen Zhang, Tingting Weng, Sizhan Xia, Meirong Yu, Wei Zhang, Jiaming Shao, Min Yang, Chunmao Han, Xingang WangPMID: 34265473 DOI: 10.1016/j.actbio.2021.07.012

Abstract

Treatment of full-thickness skin defects still presents a significant challenge in clinical practice. Three-dimensional (3D) bioprinting technique offers a promising approach for fabricating skin substitutes. However, it is necessary to identify bioinks that have both sufficient mechanical properties and desirable biocompatibilities. In this study, we successfully fabricated acellular dermal matrix (ADM) and gelatin methacrylamide (GelMA) bioinks. The results demonstrated that ADM preserved the main extracellular matrix (ECM) components of the skin and GelMA had tunable mechanical properties. Both bioinks with shear-thinning properties were suitable for 3D bioprinting and GelMA bioink exhibited high printability. Additionally, the results revealed that 20% GelMA with sufficient mechanical properties was suitable to engineer epidermis, 1.5% ADM and 10% GelMA displayed relatively good cytocompatibilities. Here, we proposed a new 3D structure to simulate natural full-thickness skin, which included 20% GelMA with HaCaTs as an epidermal layer, 1.5% ADM with fibroblasts as the dermis, and 10% GelMA mesh with human umbilical vein endothelial cells (HUVECs) as the vascular network and framework. We demonstrated that this 3D bioprinting functional skin model (FSM) could not only promote cell viability and proliferation, but also support epidermis reconstruction in vitro. When transplanted in vivo, the FSM could maintain cell viability for at least 1 week. Furthermore, the FSM promoted wound healing and re-epithelization, stimulated dermal ECM secretion and angiogenesis, and improved wound healing quality. The FSM may provide viable functional skin substitutes for future clinical applications. STATEMENT OF SIGNIFICANCE: We propose a new 3D structure to simulate natural full-thickness skin, which included 20% GelMA with HaCaTs as an epidermal layer, 1.5% ADM with fibroblasts as the dermis, and 10% GelMA mesh with HUVECs as the vascular network. It could not only maintain a moist microenvironment and barrier function, but also recreate the natural skin microenvironment to promote cell viability and proliferation. This may provide viable functional skin substitutes for future clinical applications.Polymeric micelles of a copolymer composed of all-trans retinoic acid, methoxy-poly(ethylene glycol), and b-poly(N-(2 hydroxypropyl) methacrylamide) as a doxorubicin-delivery platform and for combination chemotherapy in breast cancer

Yamini Bobde, Milan Paul, Tarun Patel, Swati Biswas, Balaram GhoshPMID: 34237409 DOI: 10.1016/j.ijpharm.2021.120866

Abstract

Delivery of combination chemotherapeutic agents to the tumor via nanovesicles has the potential for superior tumor suppression and reduced toxicity. Herein, we prepare a block copolymer (mPH-RA) composed of methoxy-poly(ethylene glycol) (mPEG), b-poly(N-(2 hydroxypropyl) methacrylamide) (pHPMA), and all-trans retinoic acid (ATRA) by conjugating ATRA to the pre-formed copolymer, mPEG-b-pHPMA(mP-b-pH). Doxorubicin-loaded micelles, Dox@mP-b-pH, and Dox@mPH-RA were characterized by determining particle size, zeta potential, % DL, EE, Dox release, hemolysis study, and by DSC. The Dox@mPH-RA micelles (mPH-RA: Dox ratios of 10:0.5-2) displayed nano-size (36-45 nm), EE. 26-74%, and DL. 2.9-5.6%. Dox@mPH-RA micelles displayed the highest penetrability and cytotoxicity than free Dox and Dox@mP-b-pH micelles in breast cancer cell lines. Dox@mPH-RA exhibited the highest induction of apoptosis (94.1 ± 3%) than Dox (52.1 ± 4.5%), and Dox@mP-b-pH (81.7 ± 3%), and arrested cells in the highest population in G2 and S phase. Dox@mPH-RA increased the tand C

of Dox and demonstrated improved therapeutic efficacy and highest Dox distribution to the tumor. The Dox@mPH-RA increased the levels of apoptosis markers, caspase 3, 7, Ki-67, and caused the highest DNA fragmentation. The presence of RA improved the micelles' physicochemical properties, Dox-loading ability, and the therapeutic potential in Dox@mPH-RA via the combination therapeutic strategy.

PEGylated N-(2 hydroxypropyl) methacrylamide polymeric micelles as nanocarriers for the delivery of doxorubicin in breast cancer

Yamini Bobde, Tarun Patel, Milan Paul, Swati Biswas, Balaram GhoshPMID: 34010799 DOI: 10.1016/j.colsurfb.2021.111833

Abstract

In the present study, polymeric micelles constituted of N-(2-hydroxypropyl)methacrylamide (HPMA) and methoxypoly(ethylene glycol) (mPEG)-based copolymer, mPEG-b-HPMA was studied for the delivery of an anticancer drug, doxorubicin (DOX) by physically loading the drug into its core. A series of mPEG-b-HPMA copolymers of different molecular weights (MWs, ∼4000-25,000 Da) by using various initiator: monomer feed ratios (1:25/75/125/175) were synthesized by radical polymerization technique. The DOX-loaded micelles were prepared at different drug to polymer ratios by thin film hydration method. Block copolymers were structurally characterized by gel permeation chromatography (GPC),H-NMR spectroscopy, fourier transform infrared spectroscopy (FTIR), and critical micelles concentration studies. The DLS and SEM studies indicated that the micelles were spherical with diameters ∼20-100 nm. The DOX-loaded mPEG-b-HPMA micelles, P6-M1, prepared by the polymer synthesized using initiator: monomer feed ratios of 1:175 and at polymer to drug ratios of 10:1 exhibited low particle sizes (∼46.8 nm), highest drug loading and encapsulation efficiencies (5.6 %, and 63.3 %, respectively) compared to the other tested formulations. Confocal microscopy study indicated that the P6-M1 was taken up by breast cancer cell lines, 4T1, MCF-7, and MDA-MB-231in a time-dependent manner. P6-M1 displayed lower half maximal inhibitory concentration (IC

) compared to free drug in all tested treatment durations compared to free DOX. P6-M1 was safe in hemolysis studies with sustained DOX residence in circulation compared to free DOX. The results indicated that mPEG-b-HPMA could be utilized to load DOX effectively, and the optimized nano-micelles, P6-M1 could serve as a promising nanomedicine to treat breast cancer.

Thermally reactive N-(2-hydroxypropyl)methacrylamide (HPMA) amphiphiles for drug solubilisation

Ali Alsuraifi, Essyrose Mathew, Dimitrios A Lamprou, Anthony Curtis, Clare HoskinsPMID: 33812968 DOI: 10.1016/j.ijpharm.2021.120570

Abstract

Thermally active polymers, can respond structurally to temperature changes, making them interesting as potential drug delivery vehicles. Polymers of N-(3-aminopropyl) methacrylamide hydrochloride (APMA) are cationic with primary amine groups in their structure, which have been explored in biomedical applications via post-polymerisation modifications. In this work, we synthesised amphiphilic APMA monomers using hydrophobic pendant groups via conjugation onto their primary amine group. The pendant groups chosen in this study were palmitoyl, dansyl and cholesteryl moieties. The amphiphilic monomers were subsequently copolymerized with N-(2-hydroxypropyl)methacrylamide (HPMA) using varied monomer feed ratios resulting in a thermo-responsive system. The ability of the resultant aggregates in aqueous solution to encapsulate and liberate model drugs (e.g., propofol, griseofulvin and prednisolone) was then determined. Our data showed that the HPMA based formulations were capable of loading the model drug molecules inside their lipophilic core; HPMA-co-(APMA-Dansyl 2%) exhibited the largest drug encapsulation ability. Subsequently, poly(ethylene glycol) (PEG) was incorporated into the intrinsic polymer structure. This resulted in a more rapid drug release profile, whereby 100% of griseofulvin and prednisolone were liberated after only 4 h, which was only 5% and 10% before the PEG inclusion, respectively. Similarly, propofol showed 70% liberation from the polymer aggregate after 24 h, compared with only 30% liberation pre-PEGylation. These studies give an insight into the potential of the HMPA based amphiphiles as thermally responsive cargo carrier/release systems which could be exploited in the delivery of poorly soluble drugs.Methacrylamide based antibiotic polymers with no detectable bacterial resistance

Anju Tyagi, Abhijit MishraPMID: 33645619 DOI: 10.1039/d0sm02176h

Abstract

The growing number of multidrug-resistant pathogens is a major healthcare concern. In search of alternatives to antibiotics, synthetic mimics of antimicrobial peptides (SMAMPs) in the form of antimicrobial polymers have gained tremendous attention. Here, we report the synthesis of a set of 7 amphiphilic water-soluble cationic copolymers using aminopropyl methacrylamide and benzyl methacrylamide repeat units that show significant antibacterial activity. The antibacterial activity was evaluated using a broth microdilution assay against S. aureus and E. coli, while toxicity to mammalian cells was quantified by hemolysis assay with human red blood cells (RBCs). We find that the antibacterial activity and selectivity of the polymers depends on the mole fraction of aromatic benzyl units (f) and the average molecular weight (M

). Polymers with f

of 0.10 and 0.19, named AB-10 and AB-19 respectively, exhibited the highest antibacterial efficacy without inducing hemolysis and were chosen for further study. Liposome dye leakage study and observations from confocal and scanning electron microscopy indicate that the AB polymers killed bacterial cells primarily by disrupting the cytoplasmic membrane. No resistant mutants of E. coli and S. aureus were obtained with AB-19 in a 30 day serial passage study.

Cross-Linking Effects Dictate the Preference of Galectins to Bind LacNAc-Decorated HPMA Copolymers

Sara Bertuzzi, Ana Gimeno, Ane Martinez-Castillo, Marta G Lete, Sandra Delgado, Cristina Airoldi, Marina Rodrigues Tavares, Markéta Bláhová, Petr Chytil, Vladimír Křen, Nicola G A Abrescia, Ana Ardá, Pavla Bojarová, Jesús Jiménez-BarberoPMID: 34206141 DOI: 10.3390/ijms22116000

Abstract

The interaction of multi-LacNAc (Galβ1-4GlcNAc)-containing-(2-hydroxypropyl) methacrylamide (HPMA) copolymers with human galectin-1 (Gal-1) and the carbohydrate recognition domain (CRD) of human galectin-3 (Gal-3) was analyzed using NMR methods in addition to cryo-electron-microscopy and dynamic light scattering (DLS) experiments. The interaction with individual LacNAc-containing components of the polymer was studied for comparison purposes. For Gal-3 CRD, the NMR data suggest a canonical interaction of the individual small-molecule bi- and trivalent ligands with the lectin binding site and better affinity for the trivalent arrangement due to statistical effects. For the glycopolymers, the interaction was stronger, although no evidence for forming a large supramolecule was obtained. In contrast, for Gal-1, the results indicate the formation of large cross-linked supramolecules in the presence of multivalent LacNAc entities for both the individual building blocks and the polymers. Interestingly, the bivalent and trivalent presentation of LacNAc in the polymer did not produce such an increase, indicating that the multivalency provided by the polymer is sufficient for triggering an efficient binding between the glycopolymer and Gal-1. This hypothesis was further demonstrated by electron microscopy and DLS methods.

Acetylenic Replacement of Albicidin's Methacrylamide Residue Circumvents Detrimental E/Z Photoisomerization and Preserves Antibacterial Activity

Iraj Behroz, Leonardo Kleebauer, Kay Hommernick, Maria Seidel, Stefan Grätz, Andi Mainz, John B Weston, Roderich D SüssmuthPMID: 33769627 DOI: 10.1002/chem.202100523

Abstract

The natural product albicidin is a highly potent inhibitor of bacterial DNA gyrase. Its outstanding activity, particularly against Gram-negative pathogens, qualifies it as a promising lead structure in the search for new antibacterial drugs. However, as we show here, the N-terminal cinnamoyl moiety of albicidin is susceptible to photochemical E/Z isomerization. Moreover, the newly formed Z isomer exhibits significantly reduced antibacterial activity, which hampers the development and biological evaluation of albicidin and potent derivatives thereof. Hence, we synthesized 13 different variants of albicidin in which the vulnerable para-coumaric acid moiety was replaced; this yielded photostable analogues. Biological activity assays revealed that diaryl alkyne analogues exhibited virtually undiminished antibacterial efficacy. This promising scaffold will therefore serve as a blueprint for the design of a potent albicidin-based drug.Preparation of Biological Scaffolds and Primary Intestinal Epithelial Cells to Efficiently 3D Model the Fish Intestinal Mucosa

Nicole Verdile, Anna Szabó, Rolando Pasquariello, Tiziana A L Brevini, Sandra Van Vlierberghe, Fulvio GandolfiPMID: 33604860 DOI: 10.1007/978-1-0716-1246-0_19

Abstract

Tissue engineering is an elegant tool to create organs in vitro, that can help obviate the lack of organ donors in transplantation medicine and provide the opportunity of studying complex biological systems in vitro, thereby reducing the need for animal experiments. Artificial intestine models are at the core of Fish-AI, an EU FET-Open research project dedicated to the development of a 3D in vitro platform that is intended to enable the aquaculture feed industry to predict the nutritional and health value of alternative feed sources accurately and efficiently.At present, it is impossible to infer the health and nutrition value through the chemical characterization of any given feed. Therefore, each new feed must be tested through in vivo growth trials. The procedure is lengthy, expensive and requires the use of many animals. Furthermore, although this process allows for a precise evaluation of the final effect of each feed, it does not improve our basic knowledge of the cellular and molecular mechanisms determining such end-results. In turn, this lack of mechanistic knowledge severely limits the capacity to understand and predict the biological value of a single raw material and of their different combinations.The protocol described herein allows to develop the two main components essential to produce a functional platform for the efficient and reliable screening of feeds that the feed industry is currently developing for improving their health and nutritional value. It is here applied to the Rainbow Trout, but it can be fruitfully used to many other fish species.Effect of side-group methylation on the performance of methacrylamides and methacrylates for dentin hybridization

Ana P Fugolin, Matthew G Logan, Alexander J Kendall, Jack L Ferracane, Carmem S PfeiferPMID: 33663882 DOI: 10.1016/j.dental.2021.02.004

Abstract

The stability of the bond between polymeric adhesives to mineralized substrates is crucial in many biomedical applications. The objective of this study was to determine the effect of methyl substitution at the α- and β-carbons on the kinetics of polymerization, monomer hydrolytic stability, and long-term bond strength to dentin for methacrylamide- and methacrylate-based crosslinked networks for dental adhesive applications.Secondary methacrylamides (α-CH

substituted=1-methyl HEMAM, β-CH

substituted=2-methyl HEMAM, and unsubstituted=HEMAM) and OH-terminated methacrylates (α- and β-CH

mixture=1-methyl HEMA and 2-methyl HEMA, and unsubstituted=HEMA) were copolymerized with urethane dimethacrylate. The kinetics of photopolymerization were followed in real-time using near-IR spectroscopy. Monomer hydrolysis kinetics were followed by NMR spectroscopy in water at pH 1 over 30 days. Solvated adhesives (40 vol% ethanol) were used to bond composite to dentin and microtensile bond strength (μTBS) measured after 24h and 6 months storage in water at 37°C.

The rate of polymerization increased in the following order: OH-terminated methacrylates≥methacrylamides>NH

-terminated methacrylates, with minimal effect of the substitution. Final conversion ranged between 79% for 1-methyl AEMA and 94% for HEMA. 1-methyl-HEMAM showed the highest and most stable μTBS, while HEMA showed a 37% reduction after six months All groups showed measurable degradation after up to 4 days in pH 1, with the methacrylamides showing less degradation than the methacrylates. Additionally, transesterification products were observed in the methacrylamide groups.

Amide monomers were significantly more stable to hydrolysis than the analogous methacrylates. The addition of a α- or β-CH

groups increased the rate of hydrolysis, with the magnitude of the effect tracking with the expected base-catalyzed hydrolysis of esters or amides, but opposite in influence. The α-CH

substituted secondary methacrylamide, 1-methyl HEMAM, showed the most stable adhesive interface. A side reaction was observed with transesterification of the monomers studied under ambient conditions, which was not expected under the relatively mild conditions used here, which warrants further investigation.